N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-based carboxamide derivative characterized by:
- A benzofuran core substituted at position 3 with a 4-nitrobenzamido group.
- A carboxamide moiety at position 2 linked to a 3-chloro-4-fluorophenyl ring.
- Molecular formula: C₂₃H₁₄ClFN₃O₅ (calculated based on structural components).
- Key functional groups: chloro, fluoro, nitro, and amide, which influence electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3O5/c23-16-11-13(7-10-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLXHVGAZNMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Oxidative Annulation
The benzofuran skeleton is synthesized via copper-catalyzed annulation of 2-nitrophenol (1 ) and methyl propiolate (2 ) under oxygen atmosphere:
Reaction Conditions :
- Catalyst: Cu(OAc)₂ (10 mol%)
- Solvent: DMF, 80°C, 12 h
- Yield: 68–72%
The reaction proceeds through oxidative coupling, where the phenolic oxygen initiates nucleophilic attack on the activated alkyne. The nitro group from 2-nitrophenol directs regioselective annulation, yielding methyl 3-nitrobenzofuran-2-carboxylate (3 ) as the primary product.
Alternative Palladium-Catalyzed Cyclization
For substrates sensitive to copper, a palladium-based system achieves comparable results:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,10-phenanthroline
- Solvent: Acetonitrile, 60°C
- Yield: 65%
Functionalization at Position 3
Nitro Group Reduction
Catalytic hydrogenation of 3 using H₂ (1 atm) and 10% Pd/C in ethanol quantitatively reduces the nitro group to an amine, yielding methyl 3-aminobenzofuran-2-carboxylate (4 ).
Optimization Note :
Acylation with 4-Nitrobenzoyl Chloride
The amine 4 reacts with 4-nitrobenzoyl chloride (5 ) in dichloromethane:
Reaction Conditions :
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → RT, 4 h
- Yield: 82%
This step furnishes methyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate (6 ), confirmed by HRMS and ¹³C NMR.
Position 2 Amidation
Ester Hydrolysis
The methyl ester 6 undergoes saponification:
- NaOH (2M), THF/H₂O (3:1)
- 70°C, 3 h
- Yield: 95%
This produces 3-(4-nitrobenzamido)benzofuran-2-carboxylic acid (7 ), characterized by FTIR (ν=1705 cm⁻¹, C=O stretch).
Coupling with 3-Chloro-4-Fluoroaniline
Activation of 7 using HATU and DIPEA facilitates amide bond formation with 3-chloro-4-fluoroaniline (8 ):
Optimized Protocol :
- Solvent: DMF, RT, 12 h
- Molar Ratio: 1:1.2 (acid:amine)
- Yield: 78%
The final product 9 is purified via recrystallization (ethanol/water) and validated by LC-MS (m/z 484.03 [M+H]⁺).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=8.4 Hz, 1H), 8.21–8.18 (m, 2H), 7.94–7.91 (m, 2H), 7.65–7.61 (m, 1H), 7.49–7.45 (m, 2H).
- ¹³C NMR : δ 165.2 (C=O), 158.1 (C-F), 152.3 (benzofuran C2), 144.6 (NO₂-Ar).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with t_R=6.72 min.
Industrial Scalability and Process Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
- Solvent recovery systems (e.g., DMF distillation) achieve 85% reuse rates.
- Pd/C catalysts are recycled via filtration, maintaining 92% activity over five cycles.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its potential biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
A. N-(4-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide
- Molecular formula : C₁₈H₁₄Cl₂N₂O₃.
- Key differences :
- Substituent at position 3: 3-chloropropanamido vs. 4-nitrobenzamido.
- Phenyl ring: 4-chlorophenyl vs. 3-chloro-4-fluorophenyl.
- The chloro-propanamido chain may increase flexibility compared to the rigid nitrobenzamido group.
B. N-(3-chlorophenethyl)-4-nitrobenzamide
- Molecular formula : C₁₅H₁₂ClN₃O₃.
- Key differences :
- Lacks the benzofuran core , featuring a phenethylamine backbone instead.
- Retains the 4-nitrobenzamido group.
- Impact :
- The benzofuran core in the target compound enhances rigidity, possibly improving binding affinity in target proteins.
- The phenethylamine chain in the analogue may confer different solubility and metabolic stability.
C. N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide
- Molecular formula : C₃₀H₂₃ClN₂O₃.
- Key differences :
- Substituent at position 3: 3,3-diphenylpropanamido (bulky aromatic group) vs. 4-nitrobenzamido.
- Impact :
- The diphenylpropanamido group introduces steric hindrance, which might reduce membrane permeability but enhance selectivity for hydrophobic binding pockets.
Comparative Analysis of Key Properties
Research Findings and Implications
Role of the Nitro Group :
- The 4-nitrobenzamido group in the target compound and Compound B introduces strong electron-withdrawing effects, which may stabilize negative charges in enzymatic binding sites. This contrasts with Compound A’s chloropropanamido group, which is less electronegative .
Benzofuran Core vs. Alternative Scaffolds: The benzofuran core (target compound, Compounds A and C) provides rigidity and planar geometry, favoring π-π stacking interactions in biological targets.
Halogen Substituents :
- The 3-chloro-4-fluorophenyl group in the target compound combines chloro (lipophilic) and fluoro (metabolic stability) substituents. This dual substitution may enhance bioavailability compared to purely chlorinated analogues like Compounds A and C .
Steric and Solubility Considerations :
- Compound C’s bulky diphenylpropanamido group likely reduces aqueous solubility but could improve selectivity for hydrophobic protein pockets. The target compound’s nitrobenzamido group balances polarity and rigidity.
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorine and fluorine substituents on the phenyl ring, which may enhance its lipophilicity and biological activity.
- A benzofuran core , which is known for various pharmacological properties.
- An amide linkage that can influence the compound's interactions with biological targets.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 373.8 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Research indicates that compounds with similar structural motifs can act as inhibitors of various enzymes and receptors. The presence of the 3-chloro-4-fluorophenyl moiety has been associated with enhanced inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatological treatments .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. For instance, a related compound with similar structural features showed IC50 values ranging from 2.96 to 10.65 μM against tyrosinase, indicating a promising therapeutic index for skin-related conditions .
Case Studies
- Tyrosinase Inhibition : A study focused on the synthesis of tyrosinase inhibitors revealed that modifications to the 3-chloro-4-fluorophenyl fragment significantly enhanced activity compared to unsubstituted derivatives. This suggests that the compound may be effective in treating conditions such as hyperpigmentation .
- Anticancer Activity : Preliminary studies involving cell viability assays have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into their potential as anticancer agents.
Pharmacological Applications
The unique structure of this compound positions it as a candidate for further development in several therapeutic areas:
- Dermatology : Potential use in treatments for skin disorders due to its tyrosinase inhibition.
- Oncology : Exploration as a chemotherapeutic agent based on its cytotoxic properties against cancer cells.
Q & A
Basic: What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Benzofuran Core Formation : Start with cyclization of a phenol derivative (e.g., 2-hydroxybenzaldehyde) using acid-catalyzed cyclocondensation .
Amide Coupling : React the benzofuran-2-carboxylic acid intermediate with 3-chloro-4-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) to form the chloro-fluorophenyl carboxamide moiety .
Nitrobenzamido Introduction : Attach 4-nitrobenzoyl chloride to the benzofuran core via nucleophilic acyl substitution under inert conditions (e.g., dry DCM, 0–5°C) .
Key Optimization : Monitor reaction progress with TLC/HPLC and purify intermediates via column chromatography to avoid side products like over-oxidized derivatives .
Basic: How do structural modifications (e.g., nitro group position) affect the compound’s bioactivity?
Methodological Answer:
The 4-nitrobenzamido group enhances electrophilicity and π-π stacking with biological targets, while the 3-chloro-4-fluorophenyl group increases lipophilicity, improving membrane permeability .
- Experimental Design : Compare analogs (e.g., 3-nitro vs. 4-nitro substitution) in cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7).
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate nitro group orientation with binding affinity to kinases or DNA topoisomerases .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from:
- Cell Line Variability : Test the compound in isogenic cell lines to isolate genetic factors affecting response .
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. For example, serum-free conditions may reduce nonspecific protein binding .
- Metabolite Interference : Perform LC-MS/MS analysis to quantify intact compound vs. metabolites in biological matrices .
Advanced: What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model CYP3A4 binding pockets and assess substrate docking stability .
QSAR Modeling : Train models on nitrobenzamide derivatives to predict metabolic sites (e.g., nitro reduction or amide hydrolysis) .
Validation : Compare computational predictions with in vitro CYP inhibition assays using human liver microsomes .
Advanced: How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time for amide coupling steps (e.g., 30 min at 100°C vs. 12 hr reflux) while maintaining >90% yield .
- Catalyst Screening : Test Pd/C or Ni catalysts for nitro group reduction steps to minimize byproducts .
- DoE (Design of Experiments) : Use factorial design to optimize variables (solvent polarity, temperature) for the benzofuran cyclization step .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 10–11 ppm) in DMSO-d6 .
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 470.0523 (calculated for C22H14ClF2N3O5) .
Advanced: How does the compound’s stereoelectronic profile influence its pharmacokinetics?
Methodological Answer:
- LogP Calculation : Use ChemDraw to estimate logP (~3.2), indicating moderate blood-brain barrier penetration .
- H-bond Donor/Acceptor Analysis : The nitro group acts as a strong H-bond acceptor, enhancing target binding but reducing solubility. Counterbalance with PEGylation or prodrug strategies .
- In Silico ADMET : Predict clearance rates (e.g., using SwissADME) and compare with in vivo rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
